N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a heterocyclic compound featuring a cyclopenta-thiazole core substituted with fluorophenyl and methylbenzamido groups. Its structural complexity arises from the fused cyclopentane-thiazole ring system, which provides a rigid scaffold for functional group interactions.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-12-5-7-13(8-6-12)19(26)25-21-24-18-16(9-10-17(18)28-21)20(27)23-15-4-2-3-14(22)11-15/h2-8,11,16H,9-10H2,1H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHXNEOAZHLWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic compound that belongs to the thiazole heterocycle class, known for its diverse biological activities. This article explores its biological activity, particularly its antifungal and antibacterial properties, supported by various studies and findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C16H16FN3O
- Molecular Weight : 285.32 g/mol
- Key Functional Groups :
- Thiazole ring
- Amide linkage
- Fluorophenyl and methylbenzamide substituents
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives, including the compound . The following table summarizes key findings related to its antifungal activity:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | Candida albicans | 1.23 μg/mL | Inhibition of ergosterol synthesis via CYP51 inhibition |
| Other Thiazole Derivatives | Candida parapsilosis | Varies (e.g., 1.23 μg/mL for 2e) | Similar mechanism targeting ergosterol biosynthesis |
The compound demonstrated significant antifungal activity against Candida albicans, comparable to established antifungal agents like ketoconazole. The mechanism involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes, through interaction with the CYP51 enzyme .
Antibacterial Activity
In addition to antifungal properties, thiazole derivatives have shown promising antibacterial effects. The compound's antibacterial activity was assessed against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) | Observations |
|---|---|---|---|
| This compound | Staphylococcus aureus | Moderate activity observed (exact MIC not specified) | Potential for further development as an antibacterial agent |
While specific MIC values for this compound against bacteria were not detailed in available literature, thiazole derivatives generally exhibit moderate antibacterial activity .
Case Studies and Research Findings
-
Study on Ergosterol Synthesis Inhibition :
A study demonstrated that compounds similar to this compound effectively inhibited ergosterol synthesis in Candida species. The results indicated a reduction in ergosterol levels by over 80% at specific time intervals . -
Molecular Docking Studies :
Molecular docking studies have shown that the compound interacts significantly with key residues in the active site of CYP51, suggesting a strong binding affinity that could enhance its antifungal efficacy . These studies provide insights into the structural modifications that could optimize biological activity. -
ADME Properties :
Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicated favorable parameters for drug-likeness, suggesting that the compound could be a viable candidate for further development into therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Core Heterocycles: The cyclopenta-thiazole/thiophene systems (target compound, [3], [4]) offer rigidity distinct from triazoles ([1]).
- Fluorine Substitution : The 3-fluorophenyl group in the target compound contrasts with 2,4-difluorophenyl in triazoles ([1]). Fluorine’s position influences steric hindrance and electronic effects, which may modulate target affinity .
- Functional Groups: The 4-methylbenzamido group in the target compound introduces steric bulk absent in cyano-substituted analogs ([3], [4]). Methyl groups can enhance metabolic stability, while cyano groups may engage in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
